Weak PNMT Inhibition Relative to Optimized Inhibitors Confirms Utility as a Negative Control
2-[4-(3-Methylphenoxy)butylamino]ethanol exhibits a Ki of 1.11E+6 nM (1.11 mM) against PNMT in an in vitro radiochemical assay, representing weak inhibition [1]. In contrast, the second-generation PNMT inhibitor PNMT-IN-1 displays a Ki of 1.2 nM under comparable in vitro conditions, a nearly million-fold difference . This quantitative disparity directly defines the compound's utility: it is not a potent lead candidate but a precise tool for establishing baseline PNMT activity or for profiling off-target effects in more potent series.
| Evidence Dimension | PNMT Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | PNMT-IN-1 (second-generation inhibitor) Ki = 1.2 nM |
| Quantified Difference | ~925,000-fold weaker |
| Conditions | In vitro radiochemical PNMT inhibition assay |
Why This Matters
This establishes the compound as a definitive weak binder, enabling its use as a negative control in PNMT assays where potent inhibition artifacts must be ruled out.
- [1] BindingDB. BDBM50367284: 2-[4-(3-Methylphenoxy)butylamino]ethanol. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
